molecular formula C9H14ClN3O2 B11987012 2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol CAS No. 22365-21-5

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol

Katalognummer: B11987012
CAS-Nummer: 22365-21-5
Molekulargewicht: 231.68 g/mol
InChI-Schlüssel: FQBAQSPCFGZDQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chlorine atom and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol typically involves the reaction of 4-chloro-6-methyl-pyrimidine with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and final synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-6-methyl-pyrimidin-2-yl)-hydrazine
  • (4-Chloro-6-methyl-pyrimidin-2-yl)-cyclopropyl-amine

Uniqueness

2-((4-Chloro-6-methyl-pyrimidin-2-YL)-(2-hydroxy-ethyl)-amino)-ethanol is unique due to its specific substitution pattern and the presence of both hydroxyl and amino groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Eigenschaften

CAS-Nummer

22365-21-5

Molekularformel

C9H14ClN3O2

Molekulargewicht

231.68 g/mol

IUPAC-Name

2-[(4-chloro-6-methylpyrimidin-2-yl)-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C9H14ClN3O2/c1-7-6-8(10)12-9(11-7)13(2-4-14)3-5-15/h6,14-15H,2-5H2,1H3

InChI-Schlüssel

FQBAQSPCFGZDQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N(CCO)CCO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.